Cas no 313480-22-7 (1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one)

1-Methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one is a structurally complex heterocyclic compound featuring a quinolin-2-one core substituted with a nitro group and a tetrahydrofuran-derived amine moiety. This molecular architecture suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups may confer unique reactivity, enabling selective functionalization. The tetrahydrofuran ring could enhance solubility or influence conformational properties. This compound's defined structure and functional group arrangement make it a valuable candidate for structure-activity relationship studies or as a building block in medicinal chemistry programs targeting nitrogen-containing heterocycles.
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one structure
313480-22-7 structure
商品名:1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
CAS番号:313480-22-7
MF:C15H17N3O4
メガワット:303.313183546066
CID:5804930
PubChem ID:2879555

1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one 化学的及び物理的性質

名前と識別子

    • 1-methyl-3-nitro-4-(oxolan-2-ylmethylamino)quinolin-2-one
    • 2(1H)-Quinolinone, 1-methyl-3-nitro-4-[[(tetrahydro-2-furanyl)methyl]amino]-
    • AKOS016310258
    • SMR000439700
    • 1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
    • 1-Methyl-3-nitro-4-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-quinolin-2-one
    • Cambridge id 5981026
    • SR-01000224778-1
    • ChemDiv1_020809
    • SR-01000224778
    • HMS2788G06
    • AKOS002261035
    • 313480-22-7
    • VU0605829-1
    • MLS000762870
    • CBMicro_039115
    • HMS646B19
    • F3226-3059
    • CHEMBL1416025
    • Oprea1_704192
    • BIM-0039244.P001
    • 1-methyl-3-nitro-4-(((tetrahydrofuran-2-yl)methyl)amino)quinolin-2(1H)-one
    • インチ: 1S/C15H17N3O4/c1-17-12-7-3-2-6-11(12)13(14(15(17)19)18(20)21)16-9-10-5-4-8-22-10/h2-3,6-7,10,16H,4-5,8-9H2,1H3
    • InChIKey: OXFMCQCXTYOOQV-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2=C(C=CC=C2)C(NCC2CCCO2)=C([N+]([O-])=O)C1=O

計算された属性

  • せいみつぶんしりょう: 303.12190603g/mol
  • どういたいしつりょう: 303.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 87.4Ų

じっけんとくせい

  • 密度みつど: 1.36±0.1 g/cm3(Predicted)
  • ふってん: 426.3±45.0 °C(Predicted)
  • 酸性度係数(pKa): -1.10±0.40(Predicted)

1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3226-3059-5mg
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3226-3059-15mg
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3226-3059-20μmol
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3226-3059-30mg
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3226-3059-10μmol
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3226-3059-4mg
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3226-3059-3mg
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3226-3059-2mg
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3226-3059-2μmol
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3226-3059-20mg
1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one
313480-22-7 90%+
20mg
$99.0 2023-04-26

1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one 関連文献

1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-oneに関する追加情報

1-Methyl-3-Nitro-4-{[(Oxolan-2-Yl)Methyl]Amino}-1,2-Dihydroquinolin-2-One: A Comprehensive Overview

1-Methyl-3-Nitro-4-{[(Oxolan-2-Yl)Methyl]Amino}-1,2-Dihydroquinolin-2-One (CAS No. 313480-22-7) is a complex organic compound belonging to the quinolinone class of heterocyclic compounds. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmacology, materials science, and chemical synthesis. The molecule's structure is characterized by a quinolinone backbone with substituents that include a methyl group, a nitro group, and an oxolane-derived amino group. These functional groups contribute to the compound's diverse chemical properties and reactivity.

The synthesis of 1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or Stille coupling for the formation of key intermediates. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Studies have shown that derivatives of this quinolinone exhibit significant antioxidant and anti-inflammatory properties, making them valuable candidates for drug development. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that certain analogs of this compound can inhibit key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The nitro group in the molecule plays a crucial role in modulating these biological activities, while the oxolane moiety enhances solubility and bioavailability.

In addition to its pharmacological applications, 1-methyl-3-nitro-4-{[(oxolan-2-Yl)Methyl]Amino}-1,2-Dihydroquinolin-2-One has shown potential in materials science. Its aromatic structure and functional groups make it an ideal candidate for use in organic electronics. Recent research has explored its application as a building block for π-conjugated materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to form stable charge transfer complexes has been highlighted in several studies, underscoring its importance in advancing next-generation electronic materials.

The structural versatility of this compound also makes it an attractive target for further chemical modifications. Researchers have recently focused on appending additional functional groups to enhance its properties further. For example, the introduction of fluorine atoms or other halogens has been shown to improve the compound's stability and reactivity under harsh conditions. These modifications open up new avenues for exploring its applications in catalysis and industrial chemistry.

From an environmental perspective, understanding the degradation pathways of 1-methyl-3-nitro... is critical for assessing its ecological impact. Recent studies have employed computational chemistry techniques to model the molecule's behavior under various environmental conditions. These findings suggest that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic ecosystems. Such insights are essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 1-Methyl... (CAS No. 313480...7) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in future innovations. As ongoing studies continue to uncover new facets of this compound's properties and uses, it is poised to make significant contributions to both academic research and industrial applications.

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